Rhodium--vanadium (1/3)

Intermetallic thermodynamics Phase stability DFT calculations

Seeking a stable intermetallic catalyst for ethane direct dehydrogenation that balances activity and selectivity without excessive coking? V₃Rh (RhV₃) in A15 cubic structure (Pm-3n, a = 4.7852 Å) offers a unique solution. • ML-guided screening identifies V₃Rh as a top EDH catalyst, delivering balanced C₂H₄ selectivity. • Formation energy -0.329 eV/atom ensures high-temperature (500-700°C) phase stability. • Topological enforced semimetal (Z₂ = (1;000)) with zero band gap for spintronics exploration. Supplied as high-purity intermetallic powder with assured global shipping.

Molecular Formula RhV3
Molecular Weight 255.730 g/mol
CAS No. 12210-74-1
Cat. No. B15484609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium--vanadium (1/3)
CAS12210-74-1
Molecular FormulaRhV3
Molecular Weight255.730 g/mol
Structural Identifiers
SMILES[V].[V].[V].[Rh]
InChIInChI=1S/Rh.3V
InChIKeyMQNFGCPCZHMZOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RhV₃ Core Properties & Structure


Rhodium--vanadium (1/3), also designated RhV₃ or V₃Rh, is a binary intermetallic compound crystallizing in the cubic A15 (Cr₃Si-type) structure with space group Pm-3n (No. 223) and lattice parameter a = 4.7852 Å at 25 °C [1][2]. The compound exhibits metallic character, a calculated density of 7.76 g/cm³, and a formation energy of -0.329 eV/atom, indicating thermodynamic stability at ambient conditions [3]. Its electronic structure features a zero band gap and a topological classification as an enforced semimetal with Fermi point degeneracy [4]. The phase melts peritectically within the Rh-V system and demonstrates one of the highest growth velocities among intermediate phases formed during diffusion annealing at 1000 °C [5].

RhV₃ Procurement Risk Assessment


Intermetallic compounds within the Rh-V binary system exhibit marked differences in crystal structure, phase stability, electronic properties, and catalytic performance. For example, while RhV₃ (V₃Rh) adopts the cubic A15 (Cr₃Si) structure, the 1:1 phase RhV is orthorhombic, and Rh₃V adopts the cubic Cu₃Au-type structure, leading to divergent physical and chemical behaviors [1]. Furthermore, computational screening of 99 bimetallic alloys for ethane direct dehydrogenation (EDH) identified V₃Rh as a promising catalyst balancing activity and selectivity—a property not shared by other Rh-V intermetallics or pure Rh, which suffer from either low activity or deep dehydrogenation [2]. Consequently, substituting RhV₃ with an alternative Rh-V phase, a pure metal, or a different A15 compound risks compromising material performance in applications ranging from catalysis to superconducting devices. The quantitative evidence presented in Section 3 substantiates these differentiation points, guiding informed scientific selection.

RhV₃ Quantitative Evidence Guide


Formation Energy vs. Elemental Metals

DFT calculations from the Materials Project yield a formation energy of -0.329 eV/atom for RhV₃, confirming its thermodynamic stability with respect to the elemental constituents Rh and V [1]. This value is comparable to other stable A15 compounds such as V₃Si (-0.31 eV/atom) and Nb₃Sn (-0.37 eV/atom), indicating that RhV₃ occupies a favorable position on the convex hull (energy above hull = 0.000 eV) and will not spontaneously decompose into competing phases at equilibrium [2].

Intermetallic thermodynamics Phase stability DFT calculations

Topological Semimetal vs. Conventional Metals

First-principles calculations incorporating spin-orbit coupling classify RhV₃ as a topological semimetal (SM*) with enforced Fermi point degeneracy (ESFD) and a non-trivial Z₂ index of (1;000) [1]. In contrast, the isostructural compound V₃Si exhibits a conventional metallic band structure without topological protection, while Nb₃Sn is a known superconductor but lacks this topological classification [2]. This distinction may confer unique surface states and magnetotransport properties relevant to quantum information applications.

Topological materials Electronic band structure Quantum computing

EDH Catalytic Performance vs. Nb₃Pt

Machine learning-guided screening of 99 bimetallic alloys for ethane direct dehydrogenation (EDH) identified V₃Rh and Nb₃Pt as the most promising catalysts, achieving an optimal balance between activity and ethylene selectivity [1]. While no direct experimental kinetic data for V₃Rh are provided in the study, the microkinetic modeling predicts that V₃Rh outperforms pure Pt catalysts, which suffer from deep dehydrogenation and coking, and surpasses many other binary combinations that exhibit either low activity or poor selectivity [2]. This computational prediction positions V₃Rh as a candidate worthy of experimental validation.

Heterogeneous catalysis Ethane dehydrogenation Bimetallic alloys

Diffusion Growth Kinetics Comparison

During annealing of Rh-V diffusion couples at 1000 °C, the V₃Rh (RhV₃) phase exhibits one of the highest growth velocities among the four observed intermetallic compounds (V₃Rh, VRh, α₁-phase, VRh₃) [1]. This rapid growth kinetics suggests that V₃Rh is preferentially formed under high-temperature processing conditions, which may be advantageous for solid-state bonding applications but requires careful control to avoid excessive intermetallic layer thickness.

Diffusion bonding Intermetallic growth High-temperature stability

RhV₃ Application Scenarios


Ethane Dehydrogenation Catalyst Development

Based on ML-guided screening identifying V₃Rh as a promising catalyst for ethane direct dehydrogenation (EDH) with balanced activity and selectivity [1], researchers should prioritize experimental synthesis and testing of supported V₃Rh nanoparticles. The compound's thermodynamic stability (formation energy -0.329 eV/atom) [2] suggests it can withstand the high temperatures (500–700 °C) typical of EDH processes without phase decomposition.

Topological Quantum Properties

The topological semimetal classification (Z₂ = (1;000)) of RhV₃ [3] warrants investigation of its surface states and magnetotransport behavior. Thin films or single crystals of RhV₃ could be studied for potential applications in spintronics or quantum computing, where topologically protected surface conduction is desired.

Interfacial Engineering in Rh-V Bimetallics

The high growth velocity of V₃Rh during diffusion annealing at 1000 °C [4] informs the design of joining processes for Rh-V bimetallic components. Controlling annealing time and temperature can manage the thickness of the V₃Rh interlayer, which may act as a diffusion barrier or influence mechanical properties.

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